N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is a synthetic peptide derivative commonly used in organic synthesis and peptide chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl protecting group, which is often employed to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine typically involves the stepwise coupling of protected amino acids. The tert-butoxycarbonyl group is introduced to protect the amine groups of the amino acids. The synthesis can be carried out using various coupling reagents such as di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide . The reaction conditions often include the use of solvents like tetrahydrofuran or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, and acetonitrile.
Major Products Formed
Deprotection: The primary product is the free amine, which can further react to form peptides or other derivatives.
Coupling: Formation of longer peptide chains or complex peptide structures.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and organic synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine primarily involves its role as a protected intermediate in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionalities, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions to form peptides or other derivatives .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-leucine
- N-(tert-Butoxycarbonyl)-L-isoleucine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-arginine
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective protection and deprotection, facilitating the synthesis of complex peptides and proteins .
Properties
CAS No. |
591733-86-7 |
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Molecular Formula |
C22H41N3O6 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H41N3O6/c1-10-14(6)17(19(27)24-16(13(4)5)20(28)29)25-18(26)15(11-12(2)3)23-21(30)31-22(7,8)9/h12-17H,10-11H2,1-9H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
UIOIKIGWDSZGNB-QAETUUGQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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